molecular formula C14H12N2O2 B12899754 Ethanone, 1-[5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]- CAS No. 88422-55-3

Ethanone, 1-[5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]-

Katalognummer: B12899754
CAS-Nummer: 88422-55-3
Molekulargewicht: 240.26 g/mol
InChI-Schlüssel: KROALLFMYQSZJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-(1-Methyl-1H-benzo[d]imidazol-2-yl)furan-2-yl)ethanone is a complex organic compound that features a unique structure combining a benzimidazole moiety with a furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(1-Methyl-1H-benzo[d]imidazol-2-yl)furan-2-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or nickel, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-(1-Methyl-1H-benzo[d]imidazol-2-yl)furan-2-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

1-(5-(1-Methyl-1H-benzo[d]imidazol-2-yl)furan-2-yl)ethanone has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(5-(1-Methyl-1H-benzo[d]imidazol-2-yl)furan-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

    1H-benzo[d]imidazole: Shares the benzimidazole core but lacks the furan ring.

    2-furylmethanone: Contains the furan ring but lacks the benzimidazole moiety.

Uniqueness: 1-(5-(1-Methyl-1H-benzo[d]imidazol-2-yl)furan-2-yl)ethanone is unique due to its combined structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

88422-55-3

Molekularformel

C14H12N2O2

Molekulargewicht

240.26 g/mol

IUPAC-Name

1-[5-(1-methylbenzimidazol-2-yl)furan-2-yl]ethanone

InChI

InChI=1S/C14H12N2O2/c1-9(17)12-7-8-13(18-12)14-15-10-5-3-4-6-11(10)16(14)2/h3-8H,1-2H3

InChI-Schlüssel

KROALLFMYQSZJI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(O1)C2=NC3=CC=CC=C3N2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.